molecular formula C15H13BrO4 B8723580 5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid

5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid

Cat. No.: B8723580
M. Wt: 337.16 g/mol
InChI Key: RHNMHQNTNNSFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring a bromine atom and a methoxyphenyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Coupling Reaction: The final step involves coupling the brominated benzoic acid with the methoxyphenyl group.

One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions typically include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing output.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzoic acid
  • 3-bromo-2-methoxybenzoic acid
  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde

Uniqueness

5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H13BrO4/c1-19-12-4-2-3-10(7-12)9-20-14-6-5-11(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)

InChI Key

RHNMHQNTNNSFMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (395 mg, 9.40 mmol) in water (20 ml) was added dropwise to a stirred solution of [3-(methyloxy)phenyl]methyl 5-bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoate (may be prepared as described in Description 29; 430 mg, 0.94 mmol) in THF (20 ml) over 1 min. The reaction mixture was stirred at 20° C. for 16 h. The organic phase was evaporated and the aqueous phase (20 ml) was extracted with ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml). The aqueous phase was then extracted with ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to yield the title compound as a light yellow solid. 275 mg.
Quantity
395 mg
Type
reactant
Reaction Step One
Name
[3-(methyloxy)phenyl]methyl 5-bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoate
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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